molecular formula C21H19ClN2O6 B2866266 Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1359504-23-6

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2866266
CAS No.: 1359504-23-6
M. Wt: 430.84
InChI Key: CSXOEDQPJNHUKI-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a quinoline-based small molecule characterized by a methoxy group at position 6, a methyl carboxylate ester at position 2, and a substituted carbamoyl methoxy group at position 3. The carbamoyl moiety is further functionalized with a 3-chloro-4-methoxyphenyl group, which introduces steric bulk and electronic modulation.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6/c1-27-13-5-6-16-14(9-13)19(10-17(24-16)21(26)29-3)30-11-20(25)23-12-4-7-18(28-2)15(22)8-12/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXOEDQPJNHUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multi-step organic reactionsThe final step involves the acylation of the piperazine ring with 3-methylbenzoyl chloride under appropriate reaction conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

Quinoline derivatives often exhibit bioactivity modulated by substituent positioning and electronic effects. Below is a comparative analysis of key analogues:

Compound Substituents Key Functional Groups Biological Relevance
Target Compound 6-methoxy, 2-carboxylate, 4-(3-chloro-4-methoxycarbamoylmethoxy) Ester, carbamate, chloro, methoxy Potential P-glycoprotein inhibition
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline 6-chloro, 2-(4-methoxyphenyl), 4-phenyl Chloro, aryl, methoxy Structural analogue; electronic effects differ
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-methoxy, 2-phenyl, 4-carboxylate Ester, aryl, methoxy Confirmed P-glycoprotein inhibition
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 6-methoxy, 4-(3,4-dimethoxyphenyl), 2-(4-chlorophenyl), 3-methyl Methoxy (multiple), chloro, methyl Bioactivity in synthetic pathways (e.g., oxidative aromatization)
Methyl 8-benzoyl-2-phenylquinoline-4-carboxylate (5a) 8-benzoyl, 2-phenyl, 4-carboxylate Ester, benzoyl, aryl Lower yield (25%); limited solubility

Key Observations:

  • Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) lacks the carbamoyl group but demonstrates confirmed P-glycoprotein inhibition, suggesting that the carbamoyl in the target compound may enhance specificity or potency.

Physicochemical Properties

Property Target Compound 6a 5a 6-Chloro Analogue
Melting Point Not reported Not reported 248–250°C Not reported
Solubility Likely low (ester) Low Very low Moderate (chloro substituent)
Hydrogen Bonding High (carbamoyl) Moderate Low Low

Notes:

  • Chloro substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous stability.

Biological Activity

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H16ClN2O5
  • Molecular Weight : 418.8 g/mol
  • CAS Number : 1357760-66-7

The structure features a quinoline core with various substituents that enhance its biological activity.

Synthesis

Recent studies have focused on the synthesis of quinoline derivatives, including this compound. The synthetic routes typically involve multi-step processes that include the formation of the quinoline ring followed by the introduction of functional groups through reactions such as acylation and methoxylation.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, derivatives containing a quinoline moiety have been evaluated for their cytotoxic effects against several cancer cell lines. Notably, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range, indicating significant potency.

CompoundIC50 (µM)Mechanism of Action
6h0.22EGFR kinase inhibition
Doxorubicin6.18Topoisomerase II inhibition

In a comparative study, this compound was found to induce apoptosis in cancer cells through upregulation of p53 and caspase pathways, leading to G1 phase cell cycle arrest .

Antiviral Activity

Additionally, quinoline derivatives have been assessed for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication at early stages of infection. For example, compounds with specific substituents demonstrated IC50 values against dengue virus serotype 2, showing effective inhibition without significant cytotoxicity.

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Iso-Pr3.0316.065.30
Iso-Bu0.4919.3939.5

These findings suggest that modifications to the quinoline structure can enhance antiviral efficacy while minimizing toxicity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • EGFR Kinase Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival.
  • Apoptosis Induction : By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Antiviral Mechanisms : The compound appears to interfere with viral protein synthesis or assembly, thereby reducing viral load during infection.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 1 µM.
  • Animal Models : In vivo experiments using murine models showed that treatment with this compound led to tumor size reduction and improved survival rates compared to untreated controls.

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